Hexasulfur

Descripción general

Descripción

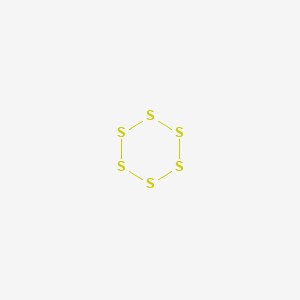

Hexasulfur is an inorganic chemical with the chemical formula S6 . This allotrope consists of rings of 6 sulfur atoms, making it a simple cyclosulfane . It is also known as ρ-sulfur, ε-sulfur, Engel’s sulfur, and Aten’s sulfur .

Synthesis Analysis

Hexasulfur was first prepared by M. R. Engel in 1891 by treating thiosulfate with HCl . Another method of preparation involves the reaction of a polysulfane with sulfur monochloride: H2S4 + S2Cl2 → cyclo-S6 + 2 HCl (dilute solution in diethyl ether) . Additionally, molecular hexasulfur can be synthesized via the thermal decomposition of S2I2 .Molecular Structure Analysis

Hexasulfur adopts a chair configuration similar to that of cyclohexane, with bond angles of 102.2° . The sulfur atoms are equivalent . The molecular formula of hexasulfur is S6, with an average mass of 192.390 Da .Physical And Chemical Properties Analysis

Hexasulfur is vivid, orange, and forms opaque crystals . It forms a rhombohedral crystal structure . Thermodynamic properties for gaseous S6 are tabulated from 100° to 3000°K .Aplicaciones Científicas De Investigación

Hexameric Encapsulation Complexes

Research on hexameric resorcin[4]arenes and pyrogallol[4]arenes has shown significant applications in chemistry, particularly in understanding the behavior of molecules in confined spaces. This understanding is crucial for practical applications in fields like catalysis or transport (Avram, Cohen, & Rebek, 2011).

Membrane Technology in Edible Oil Processing

Studies on polysulfone amide (PSA) membranes in the presence of organic solvents like hexane highlight their potential application in refining crude vegetable oil. This development of hexane-resistant membranes could simplify processing, reduce energy consumption, and decrease wastewater production (Rafe & Razavi, 2009).

Photochemistry of Tetrasulfur Tetranitride

Research on the photochemistry of tetrasulfur tetranitride in hexane solution reveals its potential as a photochromic compound. The study of its primary intermediates and photochemical isomerization offers insights into new applications in solution-based photochemical processes (Pritchina et al., 2012).

Structural Isomerism in Hexasulfur

Ab initio molecular orbital calculations on hexasulfur have identified various isomeric structures, providing insights into the reactivity and potential sources of S(2) in chemical reactions involving elemental sulfur. This research aids in understanding the thermal reactivity of elemental sulfur (Wong, Steudel, & Steudel, 2004).

Peroxymonosulfuric Acid in Pulp Bleaching

The use of peroxymonosulfuric acid in pulp bleaching demonstrates its effectiveness in lignin degradation and HexA reduction under various pH conditions. This method helps improve the hygienic safety and extend the shelf life of minimally processed foods, indicating its application in the paper and food industries (Tomoda, 2014).

Remediation of Hexachlorocyclohexanes

Studies on the treatment of HCH-impacted groundwater and soil using persulfate-based oxidants activated by electrochemical processes have shown effectiveness in environmental remediation. This research contributes to developing methodologies for treating persistent and bioaccumulative pesticides (Wacławek et al., 2015).

Polymeric Cathode Material in Lithium-Sulfur Batteries

Research on Polyethylene hexasulfide (PEHS) as a cathode material in lithium batteries highlights its ability to prevent the formation of soluble long-chain intermediates in traditional sulfur cathodes. This advancement could lead to more efficient and stable lithium-sulfur batteries (Bhargav et al., 2019).

Propiedades

IUPAC Name |

hexathiane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/S6/c1-2-4-6-5-3-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXCMMPRRBSCRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S1SSSSS1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

S6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00893333 | |

| Record name | Hexasulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexasulfur | |

CAS RN |

13798-23-7 | |

| Record name | Sulfur, mol. (S6) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13798-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfur, mol. (S6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013798237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexasulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzyl-2-azaspiro[3.3]heptan-6-one](/img/structure/B3047263.png)

![(2-Methylbenzo[d]oxazol-4-yl)methanol](/img/structure/B3047269.png)